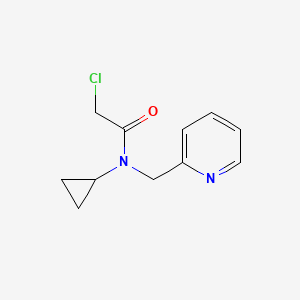

2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is an organic compound with the molecular formula C({11})H({13})ClN(_{2})O It is characterized by the presence of a chloro group, a cyclopropyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone. This can be achieved by reacting chloroacetyl chloride with an appropriate amine under basic conditions to form the acetamide intermediate.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction. This involves the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Attachment of the Pyridin-2-ylmethyl Group: The final step involves the attachment of the pyridin-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group displaces a leaving group on the acetamide intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of N-(pyridin-2-yl)amides, including 2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide, exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, studies have identified structure-activity relationships that reveal how modifications to the pyridine ring can enhance potency against specific cancer types .

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. It has been noted that certain pyridine derivatives can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. The inhibition of enzymes like NAPE-PLD has been linked to improved cognitive function and reduced neurodegeneration in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine | Enhanced potency against cancer cells |

| Alteration of cyclopropyl group | Influences neuroprotective properties |

| Variation in acetamide moiety | Affects selectivity towards target enzymes |

These modifications allow researchers to tailor the compound's properties for specific therapeutic targets, enhancing its efficacy and reducing potential side effects.

Cancer Therapy

The potential application of this compound in cancer therapy is promising. Its ability to selectively target cancerous cells while sparing normal cells makes it a candidate for further clinical development. Ongoing research aims to elucidate its mechanism of action and optimize dosing regimens for maximal therapeutic effect .

Neurological Disorders

Given its neuroprotective properties, this compound may also play a role in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. By modulating inflammatory responses and protecting neuronal integrity, it could contribute to improved outcomes in these conditions .

Case Studies

Several case studies have documented the effectiveness of compounds similar to this compound:

- Case Study on Cancer Cell Lines : A study evaluated the effects of a series of N-(pyridin-2-yl)amide derivatives on various cancer cell lines, demonstrating significant dose-dependent inhibition of cell proliferation.

- Neuroprotection in Animal Models : Research involving animal models showed that administration of pyridine derivatives resulted in reduced markers of neuroinflammation and improved cognitive function compared to control groups.

Mécanisme D'action

The mechanism by which 2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the cyclopropyl group can influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N-cyclopropyl-N-methylacetamide: Similar structure but lacks the pyridin-2-ylmethyl group.

2-Chloro-N-cyclopropyl-N-phenylacetamide: Contains a phenyl group instead of the pyridin-2-ylmethyl group.

2-Chloro-N-cyclopropyl-N-ethylacetamide: Contains an ethyl group instead of the pyridin-2-ylmethyl group.

Uniqueness

2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is unique due to the presence of the pyridin-2-ylmethyl group, which can confer specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.

Activité Biologique

2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is an organic compound notable for its complex structure, which includes a chloro group, a cyclopropyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone. This unique configuration suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2O. Its structure can be represented as follows:

This compound's design allows it to interact with various biological targets, potentially influencing their activity.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes or receptors. The chloro and cyclopropyl groups may enhance the compound's reactivity and binding affinity. The exact mechanism can vary depending on the biological context in which the compound is applied.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds within the acetamide class has been documented. Studies involving related derivatives have reported inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that pyridine derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains. This establishes a benchmark for evaluating the antimicrobial potential of structurally related compounds .

- Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications in the substituents significantly affect biological activity. For instance, the introduction of electron-donating groups has been associated with enhanced anti-inflammatory effects . This information can guide future modifications of this compound to optimize its biological activity.

Comparative Analysis

A comparison with similar compounds can elucidate the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-N-cyclopropyl-N-methylacetamide | Similar structure without pyridin group | Moderate antimicrobial activity |

| 2-Chloro-N-cyclopropyl-N-phenylacetamide | Contains phenyl group | Enhanced anti-inflammatory properties |

| 2-Chloro-N-cyclopropyl-N-(pyridin-3-yl)methylacetamide | Variation in pyridine position | Potentially different binding affinities |

Propriétés

IUPAC Name |

2-chloro-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJXHHCSLFYBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=N2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.